2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester
Overview
Description
2-Chloromethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylic acid 5-benzyl 3-ethyl ester is a useful research compound. Its molecular formula is C24H20Cl3NO4 and its molecular weight is 492.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Cyclization
The study by Frigerio et al. (1988) on Ca++-modulators highlights a highly stereospecific Hantzsch-like cyclization leading to the formation of 2-chloromethylene-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic esters. This research provides insight into stereochemical configurations and cyclization reactions which could be relevant to understanding the synthesis and properties of similar complex molecules (Frigerio, M., Zaliani, A., Riva, C., Palmisano, G., Pilati, T., & Gandolfi, C., 1988).
Insecticidal Activity
Research by Burt et al. (1974) on the pyrethrins and related compounds examines the geometrical and optical isomers of certain carboxylic acids and their esters, demonstrating higher insecticidal activity compared to other compounds. This suggests potential applications of similar esters in developing new insecticides (Burt, P. E., Elliott, M., Earnham, A. W., Janes, N. F., Needham, P. H., & Pulman, D. A., 1974).
Environmental Degradation
The work by Sun and Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identifies transient products, providing a foundation for understanding the environmental fate of similar chlorinated compounds. This research could inform the degradation pathways and environmental impact of similar complex esters (Sun, Yunfu., & Pignatello, J., 1993).
Properties
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3NO4/c1-3-31-24(30)22-19(12-25)28-14(2)20(21(22)17-10-9-16(26)11-18(17)27)23(29)32-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXTRGOAHHIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1CCl)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580299 | |
Record name | 5-Benzyl 3-ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915296-81-0 | |
Record name | 5-Benzyl 3-ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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